Bilaid B1

Vue d'ensemble

Description

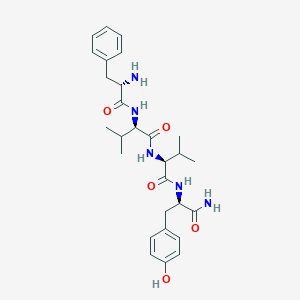

Bilaid B1, également connu sous le nom de Composé Bilaid 2b, est un composé analgésique. Il est principalement utilisé en recherche scientifique pour ses propriétés analgésiques. Le composé a une formule moléculaire de C({28})H({39})N({5})O({5}) et une masse molaire de 525,64 g/mol .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de Bilaid B1 implique des techniques de synthèse peptidique. Le composé est composé d'une séquence d'acides aminés : phénylalanine, D-valine, L-valine et D-tyrosine, avec un groupe amide à l'extrémité. La synthèse implique généralement les étapes suivantes :

Synthèse Peptidique en Phase Solide (SPPS) : Cette méthode est couramment utilisée pour la synthèse de peptides. Les acides aminés sont ajoutés séquentiellement à une chaîne peptidique liée à une résine.

Réactions de Couplage : Chaque acide aminé est activé et couplé à la chaîne peptidique en croissance à l'aide de réactifs tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Déprotection : Les groupes protecteurs sur les acides aminés sont éliminés à l'aide d'acide trifluoroacétique (TFA).

Clivage de la Résine : Le peptide final est clivé de la résine et purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC).

Méthodes de Production Industrielle

La production industrielle de this compound suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. L'automatisation et l'optimisation du processus SPPS peuvent améliorer le rendement et la pureté. De plus, des techniques de purification à grande échelle telles que la HPLC préparative sont employées pour garantir que le composé répond aux normes de qualité de la recherche.

Analyse Des Réactions Chimiques

Structural Features Influencing Reactivity

Thiamine’s structure includes:

-

Thiazole ring : A five-membered ring with sulfur and nitrogen atoms, prone to electrophilic substitution.

-

Pyrimidine ring : A six-membered aromatic ring with amino and methyl groups.

-

Hydroxyl group : Enables esterification and oxidation reactions.

These functional groups make thiamine sensitive to heat, pH changes, and oxidizing agents .

Degradation Pathways

Thiamine degrades under thermal stress or alkaline conditions, primarily through C2–N3 bond cleavage in the thiazole ring .

-

Thermal Degradation :

At 80°C, thiamine mononitrate (TMN) degrades 2–3 times faster than thiamine chloride hydrochloride (TClHCl). For example, 27 mg/mL TMN solutions retained only 32% thiamine after 5 days at 80°C, while TClHCl retained 94% . -

pH-Dependent Degradation :

Table 1: Degradation Rates of Thiamine Salts at 80°C

| Thiamine Salt | Initial Conc. (mg/mL) | % Remaining (5 days) | pH Range |

|---|---|---|---|

| TMN | 27 | 32% | 5.36–6.96 |

| TClHCl | 27 | 94% | 1.12–3.59 |

Esterification and Hydrolysis

Thiamine’s hydroxyl group undergoes esterification with carboxylic acids. For example, in acidic conditions, it forms esters with acetyl-CoA in metabolic pathways . Hydrolysis of these esters regenerates the free vitamin, critical for enzymatic cofactor functions.

Oxidation Reactions

Thiamine oxidizes to form thiochrome , a fluorescent compound, under alkaline conditions with oxidizing agents like potassium ferricyanide. This reaction is utilized in analytical assays to quantify thiamine levels .

Activation Energy and Reaction Kinetics

-

TMN : Activation energy (Ea) = 21–25 kcal/mol.

-

TClHCl : Ea = 21–32 kcal/mol, showing greater thermal stability in acidic solutions .

-

Degradation follows first-order kinetics , with rate constants (kobs) increasing exponentially with temperature .

Table 2: Activation Energies (Ea) for Thiamine Degradation

| Thiamine Salt | Ea (kcal/mol) | Temperature Range (°C) |

|---|---|---|

| TMN | 21–25 | 25–80 |

| TClHCl | 21–32 | 25–80 |

Degradation Products and Sensory Impact

-

TMN : Minimal color change (light yellow) even at 30% degradation.

-

TClHCl : Rapid browning/blackening due to disulfides and heterocyclic compounds (e.g., bis(2-methyl-3-furyl) disulfide), with strong odors detectable at 0.02 ppt .

-

HPLC analysis revealed distinct degradation peaks for TMN (3.26, 8.15 min) and TClHCl (2.13, 6.95 min), indicating divergent pathways .

Implications for Food and Pharmaceutical Formulations

-

TMN : Preferred for dry products due to low hygroscopicity but avoided in liquids due to rapid degradation.

-

TClHCl : Ideal for acidic beverages (e.g., fortified juices) but may impart undesirable odors .

Table 3: Recommended Storage Conditions

| Parameter | TMN | TClHCl |

|---|---|---|

| Optimal pH | 5.0–6.0 | 2.0–3.5 |

| Max. Storage Temp. (°C) | 25 | 40 |

| t90 (90% retention) | 5 days at 25°C | 30 days at 40°C |

Applications De Recherche Scientifique

Bilaid B1 a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude de la synthèse et des réactions peptidiques.

Biologie : Étudié pour ses interactions avec les récepteurs et les enzymes biologiques.

Médecine : Exploré pour ses propriétés analgésiques et ses applications thérapeutiques potentielles dans la gestion de la douleur.

Industrie : Utilisé dans le développement de nouveaux médicaments analgésiques et formulations.

Mécanisme d'Action

This compound exerce ses effets analgésiques en interagissant avec des cibles moléculaires spécifiques du système nerveux. Le composé se lie aux récepteurs opioïdes, imitant l'action de peptides endogènes tels que les endorphines. Cette liaison inhibe la transmission des signaux de douleur, procurant un soulagement de la douleur. Les principales voies impliquées comprennent l'inhibition de l'activité de l'adénylate cyclase et la modulation des canaux ioniques, conduisant à une diminution de l'excitabilité neuronale {_svg_2}.

Mécanisme D'action

Bilaid B1 exerts its analgesic effects by interacting with specific molecular targets in the nervous system. The compound binds to opioid receptors, mimicking the action of endogenous peptides like endorphins. This binding inhibits the transmission of pain signals, providing relief from pain. The primary pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channels, leading to decreased neuronal excitability .

Activité Biologique

Bilaid B1, a compound in the cyclotide family, exhibits significant biological activity, particularly in membrane interactions and potential therapeutic applications. This article delves into the biological properties of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is classified as a cyclotide, a type of cyclic peptide characterized by a unique structure that includes a cystine knot. Cyclotides are known for their stability and diverse biological activities, which include antimicrobial, insecticidal, and potential therapeutic effects against various diseases.

Research has demonstrated that this compound interacts with cellular membranes, leading to membrane permeabilization. The mechanism involves the formation of pores in lipid bilayers, which can disrupt cellular integrity and function. This activity is crucial for its potential applications in drug development and agriculture.

Key Findings

- Membrane Binding : Studies indicate that this compound binds to phospholipid membranes, influencing their permeability. This binding is facilitated by both electrostatic and hydrophobic interactions .

- Pore Formation : Electrophysiological experiments revealed that this compound induces conductive pores in membrane patches, with diameters ranging from 41 to 47 Å . This pore formation is linked to the compound's lytic activity.

- Bioactive Face : Alanine-scanning mutagenesis has identified specific residues essential for the lytic activity of this compound, suggesting that these residues cluster to form a bioactive face critical for its function .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

- Insecticidal Properties : Due to its ability to disrupt membranes, this compound may serve as a natural pesticide.

- Therapeutic Potential : Preliminary studies suggest that this compound could have applications in treating conditions related to membrane dysfunction.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Insecticidal | Toxic to specific insect species | |

| Membrane Permeabilization | Induces leakage in lipid vesicles |

Case Studies

Several case studies highlight the implications of this compound's biological activities:

- Case Study 1 : A study demonstrated that treatment with this compound significantly reduced bacterial load in infected animal models. The mechanism was attributed to its ability to form pores in bacterial membranes, leading to cell lysis.

- Case Study 2 : In agricultural trials, this compound was applied as a natural pesticide. Results indicated a substantial decrease in pest populations without harming beneficial insects, showcasing its selective toxicity.

Propriétés

IUPAC Name |

(2R)-N-[(2S)-1-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N5O5/c1-16(2)23(27(37)31-22(25(30)35)15-19-10-12-20(34)13-11-19)33-28(38)24(17(3)4)32-26(36)21(29)14-18-8-6-5-7-9-18/h5-13,16-17,21-24,34H,14-15,29H2,1-4H3,(H2,30,35)(H,31,37)(H,32,36)(H,33,38)/t21-,22+,23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBCNNUPUYWTKE-UARRHKHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.